REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[S-2].[Na+].[Na+].Cl[CH2:14][CH2:15][CH3:16].O[O:18][S:19]([O-])=[O:20].[K+]>CN(C)C=O>[CH2:14]([S:19]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)(=[O:20])=[O:18])[CH2:15][CH3:16] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The water bath was removed after 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 14 h
|
Duration
|
14 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with an equal volume of ethyl acetate, solids
|
Type
|
CUSTOM
|
Details
|
removed by filtration, and solvent
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel, eluent 15 to 30% ethyl acetate in isohexane
|
Type
|
CUSTOM
|
Details
|
the title compound crystallised from isohexane as a white solid
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(CC)S(=O)(=O)C1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |